N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a thiomorpholine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 3,4-dimethoxyphenylacetic acid and thiomorpholine derivatives. These intermediates are then subjected to various reactions, including condensation and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.
Thiomorpholine derivatives: Compounds containing the thiomorpholine ring, which may exhibit similar chemical reactivity.
Imidazole derivatives: Compounds with the imidazole ring, often used in medicinal chemistry.
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-2-{2-[2-(THIOMORPHOLIN-4-YL)PYRIDIN-4-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-29-18-4-3-17(14-19(18)30-2)25-21(28)15-27-8-7-24-22(27)16-5-6-23-20(13-16)26-9-11-31-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNVCNVUVODHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CN=C2C3=CC(=NC=C3)N4CCSCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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